molecular formula C7H12O3 B15312265 2-(2-Methoxyethyl)cyclopropane-1-carboxylic acid

2-(2-Methoxyethyl)cyclopropane-1-carboxylic acid

Cat. No.: B15312265
M. Wt: 144.17 g/mol
InChI Key: DUWSZQGLLONERU-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention in the scientific community due to its unique structural properties and potential applications. This compound is characterized by a cyclopropane ring substituted with a 2-methoxyethyl group and a carboxylic acid functional group. It is a white crystalline solid that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate alkene precursor followed by functional group modifications. One common method involves the reaction of 2-methoxyethyl bromide with cyclopropane-1-carboxylic acid in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylate salts or esters.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

2-(2-Methoxyethyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the methoxyethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyethyl)cyclopropane-1-carboxylic acid
  • 2-(2-Aminoethyl)cyclopropane-1-carboxylic acid
  • 2-(2-Chloroethyl)cyclopropane-1-carboxylic acid

Uniqueness

2-(2-Methoxyethyl)cyclopropane-1-carboxylic acid is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-(2-methoxyethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H12O3/c1-10-3-2-5-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)

InChI Key

DUWSZQGLLONERU-UHFFFAOYSA-N

Canonical SMILES

COCCC1CC1C(=O)O

Origin of Product

United States

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